molecular formula C22H34N2O2 B5618164 (3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol

(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol

Cat. No. B5618164
M. Wt: 358.5 g/mol
InChI Key: XPVGSFOOEBNANN-XMSQKQJNSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol" involves multiple steps, including the formation of piperidine and pyrrolidine rings and their subsequent functionalization. Studies on related compounds indicate that the synthesis often involves key steps such as reduction, epoxidation, and ring-opening reactions. For example, an efficient synthesis route for a structurally related compound involved reduction of a pyridinium salt, followed by epoxidation and selective ring-opening with amine nucleophiles to establish the desired stereochemistry (Young et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to "(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol" have been determined using X-ray diffraction analysis. These analyses reveal the conformational flexibility of such molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing their conformation and molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Compounds with piperidine and pyrrolidine structures participate in various chemical reactions, reflecting their rich chemistry. For instance, reactions involving enamino ketones derived from piperidine and pyrrolidine with aryl isothiocyanates have been studied, highlighting the versatile reactivity of these rings in forming adducts and derivatives through nucleophilic addition and cyclization reactions (Tsuge & Inaba, 1973).

properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-17(2)22(26)16-24(14-18(22)3)21(25)13-19-9-11-23(12-10-19)15-20-7-5-4-6-8-20/h4-8,17-19,26H,9-16H2,1-3H3/t18-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVGSFOOEBNANN-XMSQKQJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C(C)C)O)C(=O)CC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzylpiperidin-4-yl)-1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]ethanone

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